molecular formula C15H14ClNO3 B12086723 N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide

N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide

Cat. No.: B12086723
M. Wt: 291.73 g/mol
InChI Key: HIFHAZIXESJPBX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide is an organic compound with the molecular formula C15H14ClNO3 It is characterized by the presence of a chloro and methoxy group on the phenyl ring, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide typically involves the reaction of 3-chloro-4-methoxyaniline with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide

InChI

InChI=1S/C15H14ClNO3/c1-19-12-6-3-10(4-7-12)15(18)17-11-5-8-14(20-2)13(16)9-11/h3-9H,1-2H3,(H,17,18)

InChI Key

HIFHAZIXESJPBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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